4,6-Dichloro-2-fluoropyrimidine

Description

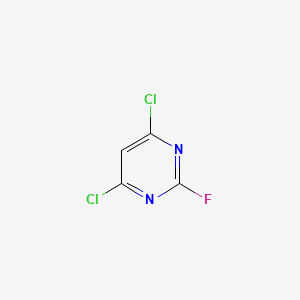

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2FN2/c5-2-1-3(6)9-4(7)8-2/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAHLYYMEOOLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloro-2-fluoropyrimidine for Advanced Chemical Synthesis

Introduction: The Strategic Value of a Trifunctional Pyrimidine Core

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrimidine nucleus is a "privileged" structure, frequently appearing in FDA-approved therapeutics due to its ability to engage in hydrogen bonding and other critical biological interactions.[1] 4,6-Dichloro-2-fluoropyrimidine (CAS No. 3824-45-1) represents a particularly valuable and versatile building block within this class. Its trifunctional nature, featuring two distinct types of halogen substituents, offers chemists a powerful tool for regioselective synthesis. The differential reactivity of the chloro groups at the C4 and C6 positions versus the fluoro group at the C2 position allows for a stepwise and controlled elaboration of the pyrimidine core. This guide provides an in-depth analysis of the chemical properties, reactivity, synthesis, and applications of this key intermediate, offering field-proven insights for researchers in drug discovery and chemical development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the starting point for its effective use in synthesis. The identity, physical state, and spectral characteristics of this compound are summarized below.

Chemical Identifiers and Properties

The core attributes of this compound are presented in Table 1, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 3824-45-1 | [2] |

| Molecular Formula | C₄HCl₂FN₂ | |

| Molecular Weight | 166.97 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| InChI Key | CDAHLYYMEOOLNZ-UHFFFAOYSA-N |

Spectroscopic Signature

While specific spectra are lot-dependent, the expected spectroscopic characteristics provide a baseline for structural confirmation.

-

¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the lone aromatic proton at the C5 position. Its chemical shift would be influenced by the three adjacent electronegative halogen atoms.

-

¹³C NMR: The carbon spectrum will display distinct signals for the three unique carbon atoms in the pyrimidine ring (C2, C4/C6, and C5). The carbon attached to fluorine (C2) will exhibit a characteristic large coupling constant (¹JC-F).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M+) cluster would appear around m/z 166, 168, and 170, with relative intensities indicative of the presence of Cl₂.

Synthesis and Purification

The reliable synthesis of this compound is crucial for its availability as a research chemical. The most common laboratory and industrial approaches leverage readily available pyrimidine precursors.

Primary Synthetic Pathway

A prevalent method for synthesizing 2-fluoro-dihalopyrimidines involves a halogen exchange reaction on a pre-existing trichloropyrimidine or by diazotization of an aminodichloropyrimidine followed by a Schiemann-type reaction.[2][3] The latter is often favored for its selectivity.

Caption: Synthetic workflow for this compound.

Example Synthesis Protocol (Conceptual)

This protocol outlines the key steps for the synthesis based on established chemical principles.

-

Diazotization: 2-Amino-4,6-dichloropyrimidine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5°C.

-

Salt Formation: A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously stirring and maintaining the temperature below 5°C. The reaction progress is monitored for the complete consumption of the starting amine.

-

Isolation: The resulting pyrimidine diazonium tetrafluoroborate salt, which often precipitates from the solution, is isolated by filtration and washed with cold ether.

-

Thermal Decomposition (Schiemann Reaction): The isolated, dry diazonium salt is heated gently under controlled conditions. Nitrogen gas evolves, and the fluorine atom substitutes the diazonium group.

-

Purification: The crude product is purified, typically by vacuum distillation or recrystallization, to yield pure this compound.

Chemical Reactivity: A Study in Regioselectivity

The synthetic utility of this compound is dominated by its behavior in nucleophilic aromatic substitution (SNAr) reactions. The three halogen atoms exhibit distinct reactivity profiles, enabling chemists to perform sequential substitutions with high control.

Mechanistic Insights into Reactivity

The pyrimidine ring is electron-deficient, which activates it towards attack by nucleophiles. The reactivity of the leaving groups is governed by two factors: the electronegativity of the halogen and the stability of the Meisenheimer complex intermediate.

-

C4 and C6 Positions (Cl): The chlorine atoms at the C4 and C6 positions are the most labile sites for SNAr. They are activated by the two ring nitrogens and are excellent leaving groups. Reactions with nucleophiles (e.g., amines, alcohols, thiols) will preferentially occur at these positions.

-

C2 Position (F): The fluorine atom at the C2 position is significantly less reactive. While fluorine is highly electronegative, the C-F bond is very strong. In SNAr, the rate-determining step is often the attack of the nucleophile, but the leaving group ability also plays a critical role. Fluoride is a poorer leaving group than chloride in this context. This differential reactivity is the cornerstone of its utility, allowing for selective modification at C4/C6 while preserving the C2-F bond for a subsequent, more forceful reaction step if needed. Dichloropyrimidine derivatives are known to be valuable for creating complex molecular structures through these selective reactions.[4][5]

Caption: Regioselective reactivity of this compound.

Example Protocol for Regioselective Monosubstitution

This protocol describes a typical procedure for selectively substituting one of the chlorine atoms.

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable aprotic solvent like THF or acetonitrile.

-

Reagent Addition: Add a mild base, such as diisopropylethylamine (DIPEA), to the solution. Cool the mixture to 0°C.

-

Nucleophile Addition: Slowly add one equivalent of the desired nucleophile (e.g., a primary or secondary amine).

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS to ensure monosubstitution and minimize the formation of the disubstituted product.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to isolate the 4-substituted-6-chloro-2-fluoropyrimidine.

Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone of modern drug design, and functionalized intermediates like this compound are instrumental in building libraries of potential drug candidates.[1] Dichloropyrimidine derivatives are widely used in the synthesis of kinase inhibitors for oncology, as well as antiviral and anti-inflammatory agents.[4][6][7][8] The ability to sequentially introduce different functionalities at the C4 and C6 positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize binding affinity and selectivity for a biological target.

Safety, Handling, and Storage

Proper handling of reactive chemical intermediates is paramount for laboratory safety.

GHS Hazard Identification

This compound is a hazardous substance and must be handled with appropriate care.

| Hazard Class | GHS Code | Signal Word |

| Acute Toxicity, Oral | H302 | Warning |

| Skin Irritation | H315 | Warning |

| Eye Irritation | H319 | Warning |

| Respiratory Irritation | H335 | Warning |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

-

Atmosphere: This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

References

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 3824-45-1 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. nbinno.com [nbinno.com]

- 7. clausiuspress.com [clausiuspress.com]

- 8. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

physicochemical characteristics of 4,6-Dichloro-2-fluoropyrimidine

An In-depth Technical Guide to the Physicochemical Characteristics of 4,6-Dichloro-2-fluoropyrimidine

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the physicochemical properties, reactivity, and handling of this compound (CAS No: 3824-45-1). As a key heterocyclic building block, its unique substitution pattern—featuring two reactive chlorine atoms and a stabilizing fluorine atom—renders it a valuable intermediate in the synthesis of complex, high-value molecules. A thorough understanding of its characteristics is paramount for its effective and safe utilization in experimental design, process development, and scale-up. This document consolidates critical data on its chemical identity, physical properties, spectroscopic signature, reactivity profile, and safety protocols, providing a foundational framework for its application in medicinal chemistry and materials science.

Chemical Identity and Molecular Structure

This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including several approved drugs. The specific arrangement of chloro and fluoro substituents on this ring system dictates its chemical behavior, offering distinct sites for selective functionalization.

Below is the two-dimensional structure of the molecule, followed by a table of its key chemical identifiers.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 3824-45-1 | [1] |

| Molecular Formula | C₄HCl₂FN₂ | [1] |

| Molecular Weight | 166.97 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C4HCl2FN2/c5-2-1-3(6)9-4(7)8-2/h1H | [1] |

| InChIKey | CDAHLYYMEOOLNZ-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(N=C(N=C1Cl)F)Cl |[3] |

Core Physicochemical Properties

The physical state and stability of this compound are critical parameters for its storage, handling, and use in chemical reactions. The properties listed below are derived from supplier technical data sheets.

Table 2: Physicochemical Data Summary

| Property | Value | Comments | Source |

|---|---|---|---|

| Physical Form | Solid | Crystalline or powder form is typical. | [1] |

| Purity | ≥95% | Standard purity for research-grade material. | [1] |

| Solubility | DMSO, Methanol (Slightly) | Expected to be soluble in common organic solvents like DCM, EtOAc, and THF based on its structure. Slightly soluble in water. | [4][5] |

| Storage Temperature | 2-8°C, under inert atmosphere | Recommended to prevent degradation from moisture and atmospheric components. |[1] |

Spectroscopic and Analytical Characterization

Unequivocal structural confirmation and purity assessment are essential for ensuring the reliability of experimental results. A combination of spectroscopic techniques is the standard approach for characterizing heterocyclic compounds like this compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be simple, showing a single singlet for the proton at the C5 position. The chemical shift would be in the aromatic region, influenced by the adjacent chloro and pyrimidine nitrogen atoms.

-

¹³C NMR: The spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring. The carbons bonded to halogens (C2, C4, C6) will exhibit characteristic shifts, and the C-F coupling will be observable for the C2 carbon.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The spectrum would show characteristic absorption bands for C-Cl, C-F, and C=N bonds, as well as aromatic C-H stretching.

Experimental Protocol: Standard Analytical Workflow

For any new batch of this compound, a rigorous and self-validating analytical workflow is necessary to confirm identity and purity before its use in sensitive applications like drug synthesis.

Objective: To confirm the structure and assess the purity of a supplied sample of this compound.

Methodology:

-

Sample Preparation:

-

For NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]

-

For MS: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

-

Mass Spectrometry Analysis:

-

Technique: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Procedure: Inject the sample and acquire the mass spectrum.

-

Validation: Confirm that the molecular ion peak corresponds to the calculated molecular weight (166.97 g/mol ) and that the observed isotopic cluster matches the theoretical pattern for a molecule containing two chlorine atoms.

-

-

NMR Spectroscopy Analysis:

-

Technique: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Procedure: Place the NMR tube in the spectrometer and run standard acquisition protocols.

-

Validation: Verify that the ¹H NMR shows a single proton signal. Confirm that the number of signals and their chemical shifts in the ¹³C and ¹⁹F spectra are consistent with the expected structure.

-

-

Purity Assessment (HPLC):

-

Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Procedure: Develop a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient). Inject a known concentration of the sample.

-

Validation: The purity is determined by the area percentage of the main peak. A purity level of ≥95% is typically required for synthetic applications.

-

Caption: Workflow for analytical validation of this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its halogen substituents. The chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[8] This reactivity is central to its role as a versatile intermediate.

-

Selective Substitution: The two chlorine atoms can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. By carefully controlling reaction conditions (temperature, base, and stoichiometry), it is often possible to achieve selective monosubstitution at either the C4 or C6 position, followed by a second substitution with a different nucleophile. This stepwise functionalization allows for the construction of complex, unsymmetrically substituted pyrimidines.

-

Role in Drug Discovery: This reactivity profile makes it an ideal scaffold for building libraries of compounds for biological screening. Dichloropyrimidine derivatives are crucial intermediates in the synthesis of kinase inhibitors, a major class of drugs used in cancer therapy.[8][9] The pyrimidine core can act as a "hinge-binder" in the ATP-binding pocket of kinases, while the substituents at the 2, 4, and 6 positions can be modified to achieve potency and selectivity.

Caption: General reaction scheme for this compound.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The following information is based on available Safety Data Sheets (SDS).

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

|---|---|---|

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[1]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] The recommended storage is under an inert atmosphere at 2-8°C.[1]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties that make it highly useful in modern synthetic chemistry. Its key attributes—a solid physical form, defined reactivity at the C4 and C6 positions, and clear spectroscopic markers—provide a solid foundation for its application. The compound's utility, particularly in the synthesis of targeted therapeutics like kinase inhibitors, underscores the importance of the detailed characterization and safety protocols outlined in this guide. For researchers in drug discovery and materials science, this compound represents a versatile and powerful tool for molecular innovation.

References

- 1. This compound | 3824-45-1 [sigmaaldrich.com]

- 2. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-6-fluoropyrimidine | C4HCl2FN2 | CID 597262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloro-5-fluoropyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 5. 4,6-Dichloro-5-fluoropyrimidine CAS#: 213265-83-9 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4,6-Dichloro-2-fluoropyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4,6-dichloro-2-fluoropyrimidine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document delves into the primary synthetic route commencing from 2,4,6-trichloropyrimidine, elucidating the underlying nucleophilic aromatic substitution (SNAr) mechanism. An alternative pathway starting from 2-amino-4,6-dichloropyrimidine is also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering detailed theoretical grounding, procedural insights, and critical safety information.

Introduction: The Significance of Fluorinated Pyrimidines

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Pyrimidine scaffolds are prevalent in a vast array of biologically active compounds, including antiviral and anticancer agents.[1] Consequently, fluorinated pyrimidines, such as this compound, are highly sought-after building blocks for the synthesis of next-generation therapeutic and agricultural products.[2]

This guide provides a detailed exploration of the synthetic routes to this compound, with a focus on the chemical principles and practical considerations necessary for its successful laboratory-scale preparation.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially viable method for the synthesis of this compound is the selective fluorination of 2,4,6-trichloropyrimidine using an alkali metal fluoride. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr Mechanism on Polychloropyrimidines

Nucleophilic aromatic substitution is a stepwise process involving the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[3][4] The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient and thus activated towards nucleophilic attack. The presence of three electron-withdrawing chlorine atoms further enhances this effect.

The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial for the reaction to proceed.

Causality of C-2 Selectivity: The selective replacement of the chlorine atom at the C-2 position over the C-4 and C-6 positions is a critical aspect of this synthesis. The C-2 position is flanked by both ring nitrogen atoms, making it the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. The resulting Meisenheimer complex is also better stabilized by the inductive effects of the adjacent nitrogen atoms. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate, particularly with highly reactive nucleophiles and leaving groups.[5]

Key Reagents and Their Roles

| Reagent | Role | Key Considerations |

| 2,4,6-Trichloropyrimidine | Starting Material | A lachrymator and irritant. Handle with appropriate personal protective equipment (PPE).[6][7][8][9] |

| Potassium Fluoride (KF) | Fluorinating Agent | Anhydrous conditions are crucial as water can reduce its nucleophilicity. Spray-dried KF is often preferred due to its high surface area.[10][11][12][13][14] |

| Tetramethylene Sulfone (Sulfolane) | Solvent | A high-boiling, polar aprotic solvent that effectively dissolves both the organic substrate and the inorganic fluoride salt, facilitating the reaction.[6] It is also highly stable under the reaction conditions. |

| Phase-Transfer Catalyst (e.g., Tetrabutylammonium Chloride) | Optional Additive | Can be used to enhance the solubility of the fluoride ion in the organic phase, thereby increasing the reaction rate.[8][9][11][15] |

Generalized Experimental Protocol

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet is charged with 2,4,6-trichloropyrimidine, anhydrous spray-dried potassium fluoride (approximately 1.5-2.0 molar equivalents), and anhydrous tetramethylene sulfone (sulfolane).

-

Reaction: The reaction mixture is heated to a temperature between 120°C and 160°C with vigorous stirring under a nitrogen atmosphere.

-

Monitoring: The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid inorganic salts (KCl and unreacted KF) are removed by filtration.

-

Purification: The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.

Alternative Synthesis Pathway: From 2-Amino-4,6-dichloropyrimidine

An alternative approach to this compound involves the conversion of the amino group in 2-amino-4,6-dichloropyrimidine to a fluorine atom. This can be achieved through a diazotization reaction followed by a fluorination step, commonly known as the Balz-Schiemann reaction.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from primary aromatic amines.[8] The reaction proceeds in two main stages:

-

Diazotization: The primary amino group of 2-amino-4,6-dichloropyrimidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically tetrafluoroboric acid, HBF₄) at low temperatures (0-5 °C) to form a diazonium tetrafluoroborate salt.

-

Thermal Decomposition: The isolated diazonium salt is then gently heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired this compound.

Considerations for the Balz-Schiemann Reaction:

-

Safety: Diazonium salts can be explosive when dry and should be handled with extreme care.[2]

-

Yields: While effective, the yields of the Balz-Schiemann reaction can be variable.

-

Reagents: Tetrafluoroboric acid is corrosive and requires careful handling.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is crucial. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | A singlet in the aromatic region corresponding to the proton at the C-5 position. |

| ¹³C NMR | Distinct signals for the three carbon atoms of the pyrimidine ring, with characteristic C-F coupling constants. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom at the C-2 position. ¹⁹F NMR is particularly sensitive to the chemical environment and is a powerful tool for confirming successful fluorination.[14][17][18][19][20] |

| GC-MS | A single major peak with a molecular ion corresponding to the mass of this compound (C₄HCl₂FN₂, MW: 166.97). The isotopic pattern of the two chlorine atoms will be observable. |

| HPLC | A single major peak indicating the purity of the compound. |

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols.

-

2,4,6-Trichloropyrimidine: This compound is a lachrymator and is irritating to the eyes, respiratory system, and skin.[6][7][8][9] Always handle it in a well-ventilated fume hood and wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. An eyewash station and safety shower should be readily accessible.

-

Potassium Fluoride: Anhydrous potassium fluoride is toxic if swallowed, in contact with skin, or if inhaled.[10][11][12][13][14] It is also hygroscopic. Handle in a fume hood, avoid generating dust, and store in a tightly sealed container under an inert atmosphere.

-

Tetramethylene Sulfone (Sulfolane): While generally stable, sulfolane can decompose at high temperatures, and its corrosivity can be enhanced by the presence of water and oxygen.[6]

-

Diazonium Salts (Alternative Pathway): These intermediates are potentially explosive, especially in a dry state. They should be kept in solution and at low temperatures at all times.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.

Conclusion

The synthesis of this compound is a key process for accessing a versatile building block for drug discovery and agrochemical development. The primary route via nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with potassium fluoride in a polar aprotic solvent like sulfolane is the most direct and likely scalable method. Understanding the SNAr mechanism and the factors governing the regioselectivity is crucial for optimizing the reaction conditions. The alternative Balz-Schiemann route from 2-amino-4,6-dichloropyrimidine offers a different synthetic approach, albeit with its own set of challenges, particularly regarding the handling of diazonium salts. Rigorous analytical characterization is essential to ensure the identity and purity of the final product. Strict adherence to safety protocols is paramount when handling the hazardous chemicals involved in these syntheses.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 4. mdpi.com [mdpi.com]

- 5. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 12. 705-24-8|4,6-Dichloro-2-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 13. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. rsc.org [rsc.org]

- 16. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 17. biophysics.org [biophysics.org]

- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-2-fluoropyrimidine

Foreword: The Strategic Importance of 4,6-Dichloro-2-fluoropyrimidine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic agent design. Its prevalence in biologically active molecules, ranging from antiviral agents to kinase inhibitors, underscores its remarkable versatility. Within this privileged class of heterocyles, this compound has emerged as a particularly valuable and highly reactive building block for the synthesis of complex molecular architectures. The strategic placement of two distinct halogen atoms at the C4 and C6 positions, coupled with a fluorine atom at the C2 position, offers medicinal chemists a powerful tool for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. This trifunctionalized pyrimidine core allows for the sequential and regioselective introduction of various substituents, enabling the rapid generation of diverse compound libraries for lead discovery and optimization. The presence of the fluorine atom, in particular, can profoundly influence the physicochemical and pharmacological properties of the final compounds, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this pivotal synthetic intermediate.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The most common and efficient pathway to this compound involves a two-step sequence commencing from the readily available 2-amino-4,6-dihydroxypyrimidine. This process first involves a chlorination reaction to furnish the key intermediate, 2-amino-4,6-dichloropyrimidine, followed by a diazotization and subsequent fluorination reaction, typically a Balz-Schiemann or a related transformation.

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

The initial step focuses on the conversion of the dihydroxy pyrimidine to its dichloro derivative. This transformation is crucial as it activates the pyrimidine ring for subsequent nucleophilic substitution.

Reaction Scheme:

Figure 1. Synthesis of 2-Amino-4,6-dichloropyrimidine.

Experimental Protocol:

A detailed protocol for the synthesis of 2-amino-4,6-dichloropyrimidine is outlined below, based on established methodologies that prioritize yield and purity[1].

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (POCl₃) (3.4 to 4.2 molar equivalents) and 2-amino-4,6-dihydroxypyrimidine (1 molar equivalent).

-

Heating: Heat the mixture to a temperature between 55°C and 60°C.

-

Addition of Amine Base: Slowly add N,N-dimethylaniline (1.7 to 2.5 molar equivalents) to the reaction mixture via the addition funnel, ensuring the temperature is maintained between 55°C and 68°C. The tertiary amine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture. Excess phosphorus oxychloride can be removed under reduced pressure.

-

Quenching: Carefully and slowly add the resulting viscous oil to a mixture of ice and water with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and liberates HCl gas.

-

Neutralization and Isolation: Neutralize the aqueous solution with a 10N sodium hydroxide solution while providing external cooling to maintain a low temperature. The resulting precipitate is then collected by filtration, washed with cold water, and dried in a vacuum oven at 50°C to afford 2-amino-4,6-dichloropyrimidine.

Causality and Expertise: The use of a tertiary amine is critical in this reaction. It not only neutralizes the HCl produced but also catalyzes the reaction by forming a more reactive Vilsmeier-Haack type reagent with POCl₃. The controlled temperature range is essential to prevent the formation of by-products and decomposition of the desired product[1].

Step 2: Synthesis of this compound via the Balz-Schiemann Reaction

The conversion of the 2-amino group to a fluorine atom is achieved through the Balz-Schiemann reaction. This classic transformation in aromatic chemistry provides a reliable method for the introduction of fluorine onto an aromatic ring. The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride[2][3].

Reaction Scheme:

Figure 2. Balz-Schiemann reaction for the synthesis of this compound.

Experimental Protocol:

-

Diazotization:

-

Suspend 2-amino-4,6-dichloropyrimidine in an aqueous solution of fluoroboric acid (HBF₄).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the reaction mixture.

-

-

Isolation of the Diazonium Salt:

-

The diazonium tetrafluoroborate salt often precipitates from the reaction mixture.

-

Collect the precipitate by filtration and wash it with cold water, followed by a cold, low-polarity organic solvent (e.g., diethyl ether) to remove any residual starting material and by-products.

-

Dry the isolated diazonium salt under vacuum at low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

-

Thermal Decomposition:

-

Gently heat the dry diazonium tetrafluoroborate salt in an inert, high-boiling solvent (e.g., decalin or dichlorobenzene).

-

The decomposition is typically accompanied by the evolution of nitrogen gas and boron trifluoride. The reaction should be conducted in a well-ventilated fume hood.

-

Monitor the reaction for the cessation of gas evolution.

-

-

Purification:

-

After cooling, the reaction mixture can be purified by distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure this compound.

-

Mechanistic Rationale: The Balz-Schiemann reaction is believed to proceed via an SN1-type mechanism. The thermally unstable diazonium salt undergoes heterolytic cleavage to form a highly reactive aryl cation and nitrogen gas. The aryl cation is then trapped by the fluoride ion from the tetrafluoroborate counter-ion to yield the final aryl fluoride product[2][4].

II. Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

| Technique | Expected Observations |

| 1H NMR | A singlet in the aromatic region corresponding to the proton at the C5 position. The chemical shift will be influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom. |

| 13C NMR | Three distinct signals are expected for the three different carbon environments in the pyrimidine ring. The carbon atoms attached to the halogens will show characteristic chemical shifts and may exhibit C-F coupling. |

| 19F NMR | A singlet is expected for the fluorine atom at the C2 position. The chemical shift is a key identifier for fluorinated aromatic compounds. |

| IR Spectroscopy | Characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations within the pyrimidine ring. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation patterns will provide further structural information. |

Table 1. Summary of Expected Spectroscopic Data for this compound.

Detailed Experimental Protocols for Characterization

The following are generalized protocols for obtaining the spectroscopic data. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard one-pulse experiment is typically sufficient.

-

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the low natural abundance of 13C.

-

19F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. The chemical shifts are typically referenced to an external standard such as CFCl₃[5].

Infrared (IR) Spectroscopy:

-

Sample Preparation: The IR spectrum can be obtained using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for analysis of a solution.

-

Ionization: Electron ionization (EI) is commonly used for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern.

III. Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the synthesis and characterization of this compound, a key building block in modern drug discovery. The outlined synthetic strategy, proceeding through the chlorination of 2-amino-4,6-dihydroxypyrimidine followed by a Balz-Schiemann reaction, represents a robust and reliable method for accessing this important intermediate. The comprehensive characterization protocols ensure the unambiguous identification and quality control of the synthesized compound.

The strategic importance of this compound is expected to grow as the demand for novel, highly functionalized heterocyclic compounds continues to rise in the pharmaceutical and agrochemical industries. Further research into optimizing the synthetic route, particularly in developing milder and more efficient fluorination methods, will be of significant value. Additionally, a deeper exploration of the reactivity of this versatile building block in various cross-coupling and nucleophilic substitution reactions will undoubtedly lead to the discovery of new and potent biologically active molecules.

IV. References

-

BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. Retrieved from --INVALID-LINK--

-

Wikipedia. (2023). Balz–Schiemann reaction. Retrieved from --INVALID-LINK--

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from --INVALID-LINK--

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-15.

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from --INVALID-LINK--

-

Google Patents. (2015). CN103539747B - The preparation method of 4, 6-dichloro pyrimidine. Retrieved from --INVALID-LINK--

-

Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from --INVALID-LINK--

References

Spectroscopic Profile of 4,6-Dichloro-2-fluoropyrimidine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,6-Dichloro-2-fluoropyrimidine (CAS No: 3824-45-1), a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. The strategic placement of chlorine and fluorine atoms on the pyrimidine ring imparts unique electronic properties, making it a valuable scaffold for the synthesis of novel bioactive molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in synthetic workflows.

This guide is structured to provide not only the spectral data but also the underlying principles and practical experimental protocols, reflecting the expertise and experience of a seasoned application scientist. The information herein is designed to be a self-validating system, empowering researchers to confidently identify and characterize this important chemical entity.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of this compound with the IUPAC standard numbering convention.

An In-depth Technical Guide to 4,6-Dichloro-2-fluoropyrimidine (CAS Number: 3824-45-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Pyrimidine

4,6-Dichloro-2-fluoropyrimidine is a trifunctional heterocyclic compound that has garnered significant attention in the field of drug discovery. Its strategic importance lies in the differential reactivity of its halogen substituents. The fluorine atom at the 2-position and the chlorine atoms at the 4- and 6-positions offer multiple sites for selective chemical modification, making it a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] This inherent reactivity allows for the precise construction of complex molecular architectures, which are often the basis for new drug candidates.[1]

The pyrimidine core is a common motif in numerous therapeutic agents, including kinase inhibitors used in cancer therapy.[1][2] The ability to tailor the structural elements of this compound allows for the optimization of binding affinities and pharmacological profiles of potential drug molecules.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3824-45-1 | [3] |

| Molecular Formula | C4HCl2FN2 | [3][4] |

| Molecular Weight | 166.97 g/mol | [5] |

| Appearance | Colorless to light yellow solid | [6] |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C under an inert atmosphere | [6] |

Spectroscopic Characterization: A Crucial Step in Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound.[7] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed structural fingerprint of the molecule.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring. The chemical shift will be influenced by the electron-withdrawing effects of the adjacent halogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms of the pyrimidine ring. The carbon atoms attached to the halogens will exhibit characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH and quaternary carbons.[8][10]

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom at the 2-position, providing a clear indication of its presence.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, and C=N bonds within the pyrimidine ring, aiding in functional group identification.[7]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.[7] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Synthesis of this compound

The synthesis of this compound typically involves the halogenation of a pyrimidine precursor. One common synthetic route starts from 2-amino-4,6-dichloropyrimidine.[11] Another approach involves the fluorination of a dichloropyrimidine derivative. For instance, 2-fluoro-4,6-dichloropyrimidine can be synthesized in good yield using HF techniques with a base like pyridine.[12]

Illustrative Synthetic Workflow

The following diagram outlines a general synthetic approach.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound in organic synthesis stems from the differential reactivity of its halogen atoms, which allows for selective nucleophilic aromatic substitution (SNAr) reactions.

Chemoselective Reactions

The chlorine atoms at the 4 and 6 positions are generally more susceptible to nucleophilic substitution than the fluorine atom at the 2-position. This allows for sequential reactions where different nucleophiles can be introduced at specific positions on the pyrimidine ring. For instance, anilines and secondary aliphatic amines, in the presence of a weak base, have been shown to selectively displace the chloride group in related dichloropyrimidine systems.[13]

Applications in Drug Discovery

The versatile reactivity of dichlorofluoropyrimidines makes them valuable intermediates in the synthesis of a wide range of biologically active molecules.

-

Kinase Inhibitors: Dichloropyrimidine derivatives are key components in the design of kinase inhibitors for cancer therapy.[1] For example, they have been used to synthesize potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is often mutated in non-small cell lung cancer.[14][15]

-

Other Therapeutic Areas: The pyrimidine scaffold is also found in antiviral and anti-inflammatory agents.[2]

Reaction Workflow for Derivatization

The following diagram illustrates a typical workflow for the derivatization of a dichlorofluoropyrimidine.

Caption: Stepwise derivatization of a dichlorofluoropyrimidine.

Safety, Handling, and Storage

Proper safety precautions are paramount when working with this compound due to its potential hazards.

Hazard Identification

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, and eye/face protection.[16]

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] It should be stored under an inert atmosphere and is sensitive to air and moisture.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique pattern of halogen substitution allows for selective and sequential chemical modifications, enabling the creation of diverse libraries of compounds for biological screening. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, CasNo.3824-45-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 3824-45-1 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. lehigh.edu [lehigh.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | 3824-45-1 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clausiuspress.com [clausiuspress.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. assets.thermofisher.com [assets.thermofisher.com]

The Synthetic Chemist's Compass: Navigating the Reactivity of 4,6-Dichloro-2-fluoropyrimidine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrimidine Core and the Versatility of a Trifunctionalized Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrimidine nucleus stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] Its inherent π-deficient nature, arising from the presence of two electron-withdrawing nitrogen atoms, not only modulates its biological activity but also provides a unique reactivity profile for synthetic chemists to exploit.[4][5] Among the myriad of substituted pyrimidines, 4,6-dichloro-2-fluoropyrimidine emerges as a particularly versatile and economically attractive building block. This trifunctionalized heterocycle offers three distinct reactive sites, each with a nuanced reactivity that can be selectively addressed to construct complex molecular architectures.

This guide, grounded in established principles and field-proven insights, will serve as a technical compass for navigating the rich and selective chemistry of this compound. We will dissect its reactivity profile, focusing on the two major classes of transformations that define its synthetic utility: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. For each, we will delve into the mechanistic underpinnings that govern regioselectivity and provide robust, self-validating experimental protocols to empower your research and development endeavors.

The Electronic Landscape: A Prelude to Reactivity

The reactivity of this compound is fundamentally dictated by the electronic distribution within the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 create a significant π-deficiency, particularly at the 2, 4, and 6 positions, rendering them susceptible to nucleophilic attack.[1][4] This intrinsic electronic property is the cornerstone of its utility in SNAr reactions.

Conversely, for palladium-catalyzed cross-coupling reactions, the reactivity is primarily governed by the carbon-halogen bond strength and the electronic nature of the carbon atom bearing the halogen. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F, a trend that is inversely correlated with their bond dissociation energies.[6] For the pyrimidine ring, the reactivity of the halogenated positions typically follows the order C4(6) > C2 > C5.[6]

This dichotomy in reactivity principles allows for a fascinating and highly controllable sequential functionalization of the this compound core, as we will explore in the subsequent sections.

Navigating the Reaction Pathways

The following diagram illustrates the principal reaction pathways for the selective functionalization of this compound, which will be discussed in detail.

Caption: Principal reaction pathways for this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Game of Regioselectivity

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution. In this compound, the chlorine atoms at the 4 and 6 positions are the primary sites for SNAr reactions.

Mechanistic Insights and Regioselectivity

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity. Attack at the C4 or C6 position allows for the negative charge to be delocalized onto one of the ring nitrogen atoms, a significantly stabilizing factor.[7]

Generally, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position.[1][5] This preference can be attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogens. While the C4 and C6 positions are electronically equivalent, the initial substitution typically occurs at one of these sites, and a second substitution can follow under more forcing conditions.

It is crucial to note that the nature of the nucleophile and the reaction conditions can influence the regioselectivity. For instance, sterically hindered nucleophiles may show a different selectivity profile.

Experimental Protocol: Regioselective Mono-amination at the C4 Position

This protocol describes a self-validating system for the selective mono-amination of this compound at the C4 position, a common transformation in the synthesis of kinase inhibitors.

Objective: To synthesize 4-amino-6-chloro-2-fluoropyrimidine derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the anhydrous solvent.

-

Add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gently heat (40-60 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-chloro-2-fluoropyrimidine.

Self-Validation: The regioselectivity can be confirmed by 1H, 13C, and 19F NMR spectroscopy. The number and coupling patterns of the aromatic protons and the fluorine signal will be distinct for the C4-substituted isomer compared to the C2-substituted isomer.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions - Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.[8] The chlorine atoms at the C4 and C6 positions are the more reactive handles for these reactions, while the C-F bond at the C2 position is generally unreactive under standard conditions.[6]

A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[8][9]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[10] The oxidative addition is typically the rate-determining step, and the C4/C6-Cl bonds are significantly more susceptible to this step than the C2-F bond.[6] Similar to SNAr reactions, the initial coupling generally occurs at the C4 or C6 position.[11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Objective: To synthesize 4-aryl-6-chloro-2-fluoropyrimidine derivatives.

Materials:

-

This compound

-

Arylboronic acid or ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired 4-aryl-6-chloro-2-fluoropyrimidine.

Self-Validation: Successful mono-arylation can be confirmed by mass spectrometry (observing the correct molecular ion peak) and NMR spectroscopy (appearance of new aromatic signals corresponding to the coupled aryl group and retention of the pyrimidine proton signal).

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13]

The reaction proceeds through a catalytic cycle similar to the Suzuki coupling, with the key difference being the involvement of a copper acetylide intermediate.[14] The regioselectivity mirrors that of the Suzuki coupling, with the C4/C6-Cl bonds being the reactive sites.

Objective: To synthesize 4-alkynyl-6-chloro-2-fluoropyrimidine derivatives.

Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine) (acts as base and often as solvent)

-

Anhydrous solvent (e.g., THF, DMF) (if needed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

-

Add the anhydrous solvent (if used) and the amine base.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Self-Validation: The formation of the desired product can be confirmed by the appearance of a characteristic alkyne stretch in the IR spectrum and the appropriate signals in the 1H and 13C NMR spectra.

C. Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[15][16] It offers a powerful alternative to classical SNAr for the formation of certain C-N bonds, particularly with less nucleophilic amines.

The catalytic cycle is analogous to other cross-coupling reactions, but the choice of ligand is critical for high efficiency and broad substrate scope.[16][17] Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.[17]

Objective: To synthesize 4-amino-6-chloro-2-fluoropyrimidine derivatives with a broader range of amines.

Materials:

-

This compound

-

Amine (1.1-1.5 eq)

-

Palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP) (1.1-1.2 eq relative to Pd)

-

Strong base (e.g., NaOt-Bu, K3PO4) (1.5-2.5 eq)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.

-

Add the this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C).

-

Monitor the reaction until completion.

-

Cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Self-Validation: Characterization by NMR and mass spectrometry will confirm the successful and regioselective formation of the C-N bond.

Comparative Data Summary

| Reaction Type | Typical Reagents | Key Parameters | Regioselectivity |

| SNAr | Amines, alkoxides, thiolates; base | Solvent polarity, temperature | C4/C6 > C2 |

| Suzuki-Miyaura | Boronic acids/esters, Pd catalyst, base | Ligand, base, temperature | C4/C6-Cl >> C2-F |

| Sonogashira | Terminal alkynes, Pd catalyst, Cu(I) cocatalyst, amine base | Catalyst loading, temperature | C4/C6-Cl >> C2-F |

| Buchwald-Hartwig | Amines, Pd catalyst, phosphine ligand, strong base | Ligand, base, temperature | C4/C6-Cl >> C2-F |

Conclusion: A Gateway to Molecular Complexity

This compound is a powerful and versatile building block that offers a wealth of synthetic opportunities. Its well-defined reactivity profile, characterized by the orthogonal reactivity of its halogen atoms, allows for a highly controlled and sequential functionalization. By understanding the mechanistic principles that govern its transformations and by employing robust and validated experimental protocols, researchers can unlock the full potential of this scaffold to construct novel and complex molecules for a wide range of applications. This guide provides a foundational understanding and practical starting points for your synthetic endeavors, empowering you to confidently navigate the exciting chemistry of this privileged heterocyclic core.

References

- 1. Pyrimidine | PPTX [slideshare.net]

- 2. Regioselective 2-Amination of Polychloropyrimidines. | Semantic Scholar [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. research.rug.nl [research.rug.nl]

The Advent and Evolution of Dichlorofluoropyrimidines: A Technical Guide for the Modern Chemist

Introduction: The Pyrimidine Core and the Dawn of Fluorination

The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA.[1][2] Its inherent biological significance has long made it a privileged structure in the realm of medicinal chemistry and drug discovery.[3][4][5] The strategic introduction of halogen atoms, particularly fluorine, onto the pyrimidine ring can dramatically alter the molecule's physicochemical properties, influencing its reactivity, metabolic stability, and biological activity. This guide provides an in-depth exploration of a specific class of halogenated pyrimidines: the dichlorofluoropyrimidines. We will trace their historical discovery, delve into the evolution of their synthesis, and illuminate their critical role as versatile intermediates in the development of modern pharmaceuticals and agrochemicals.

The Rise of a Key Intermediate: 2,4-Dichloro-5-fluoropyrimidine

The synthesis of 2,4-dichloro-5-fluoropyrimidine (CAS No. 2927-71-1) was first reported in the mid-20th century amidst a broader scientific endeavor to investigate halogenated pyrimidines for potential pharmaceutical applications.[6] While no single individual is exclusively credited with its discovery, its emergence was a logical step in the systematic exploration of fluorinated analogues of biologically active molecules. This colorless solid, with the chemical formula C4H2Cl2FN2, quickly proved to be a valuable building block for more complex molecules due to the differential reactivity of its two chlorine atoms.[6]

Early Synthetic Approaches and Mechanistic Considerations

The initial syntheses of 2,4-dichloro-5-fluoropyrimidine logically started from readily available pyrimidine precursors, most notably 5-fluorouracil (5-FU), a compound of significant interest in its own right as an anticancer agent. The core transformation involves the conversion of the carbonyl groups in the uracil ring into chloro substituents.

The most common and historically significant method for this conversion is chlorination using phosphorus oxychloride (POCl3), often in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA).[7][8] The base plays a crucial role as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the formation of the desired dichlorinated product.

The choice of phosphorus oxychloride is predicated on its ability to act as both a chlorinating agent and a dehydrating agent. The reaction mechanism is thought to proceed through the formation of a highly reactive chlorophosphonium intermediate, which is then susceptible to nucleophilic attack by the pyrimidine ring's oxygen and nitrogen atoms, ultimately leading to the replacement of the carbonyl and N-H groups with chlorine atoms.

A Modern, Optimized Protocol for the Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

The following protocol represents a refined and optimized procedure based on established methodologies, designed to maximize yield and purity.[7][8]

Experimental Protocol:

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-fluorouracil (1.0 mole equivalent).

-

Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (10.0 mole equivalents). Begin stirring the suspension.

-

Base Addition: Slowly add N,N-dimethylaniline (1.5 mole equivalents) to the reaction mixture via the dropping funnel. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to 114°C and maintain this temperature for 2 hours with continuous stirring.

-

Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Purification: The combined organic layers are then washed with a dilute acid solution to remove any remaining N,N-dimethylaniline, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Product: The crude 2,4-dichloro-5-fluoropyrimidine can be further purified by vacuum distillation to afford a colorless solid with a high degree of purity.

Causality Behind Experimental Choices:

-

Excess Phosphorus Oxychloride: The use of a large excess of phosphorus oxychloride serves to drive the reaction to completion and also acts as a solvent for the reaction.

-

N,N-Dimethylaniline as a Base: N,N-dimethylaniline is an effective acid scavenger that is relatively inexpensive and has a boiling point that allows for easy removal during work-up.

-

Controlled Temperature: Maintaining a specific reaction temperature is critical for ensuring the reaction proceeds at a reasonable rate while minimizing the formation of by-products.

-

Aqueous Work-up: The quenching of the reaction with ice water is necessary to hydrolyze the excess phosphorus oxychloride and to separate the product from the inorganic by-products.

Visualizing the Synthesis of 2,4-Dichloro-5-fluoropyrimidine:

Caption: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil.

The Isomeric Counterpart: 4,6-Dichloro-5-fluoropyrimidine

Another dichlorofluoropyrimidine isomer of significant industrial importance is 4,6-dichloro-5-fluoropyrimidine (CAS No. 213265-83-9).[9] This compound serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides.[10] The demand for this isomer has driven the development of efficient and scalable synthetic routes.

Synthetic Strategies from Dihydroxypyrimidines

The most prevalent synthetic pathway to 4,6-dichloro-5-fluoropyrimidine begins with 4,6-dihydroxy-5-fluoropyrimidine.[10][11] Similar to the synthesis of its 2,4-dichloro isomer, the key transformation is a chlorination reaction, typically employing phosphorus oxychloride.

A Patented Industrial Synthesis of 4,6-Dichloro-5-fluoropyrimidine:

The following protocol is based on a patented method designed for industrial-scale production, emphasizing efficiency and yield.[10]

Experimental Protocol:

-

Initial Reaction Mixture: In a suitable reaction vessel, 4,6-dihydroxy-5-fluoropyrimidine (1.0 mole equivalent) is suspended in toluene.

-